2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1211536-78-5
VCID: VC4074015
InChI: InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-6-4-10(5-7-18)12-16-8-11(9-17-12)13(19)20/h8-10H,4-7H2,1-3H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=N2)C(=O)O
Molecular Formula: C15H21N3O4
Molecular Weight: 307.34

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid

CAS No.: 1211536-78-5

Cat. No.: VC4074015

Molecular Formula: C15H21N3O4

Molecular Weight: 307.34

* For research use only. Not for human or veterinary use.

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid - 1211536-78-5

Specification

CAS No. 1211536-78-5
Molecular Formula C15H21N3O4
Molecular Weight 307.34
IUPAC Name 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-6-4-10(5-7-18)12-16-8-11(9-17-12)13(19)20/h8-10H,4-7H2,1-3H3,(H,19,20)
Standard InChI Key NCOWCONSLLIYGE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=N2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=N2)C(=O)O

Introduction

Synthesis Methods

The synthesis of pyrimidine derivatives often involves multi-step reactions, including condensation reactions and cyclization processes. The choice of solvents, catalysts, and reaction conditions is crucial for optimizing yield and purity. Techniques like NMR and LC-MS are used to monitor reaction progress and confirm the structure of intermediates and final products.

Biological Activities

Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a piperidine group can further enhance these properties by facilitating interactions with biological targets.

Biological ActivityDescription
AntimicrobialEffective against various microorganisms.
Anti-inflammatoryReduces inflammation in biological systems.
AnticancerExhibits potential in cancer treatment by inhibiting cell growth.

Research Findings

While specific research findings on 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid are not available, studies on similar compounds highlight their potential in medicinal chemistry. For instance, pyrimidine derivatives have been explored for their role in drug development due to their ability to interact with various biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator